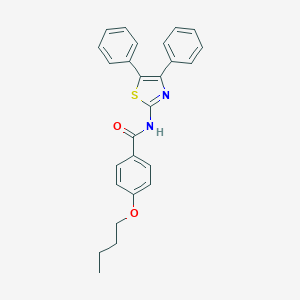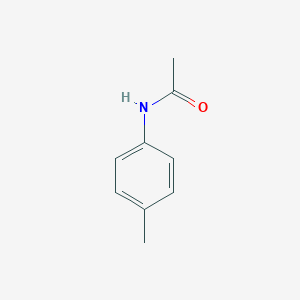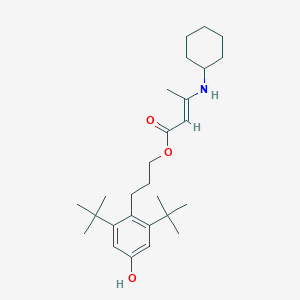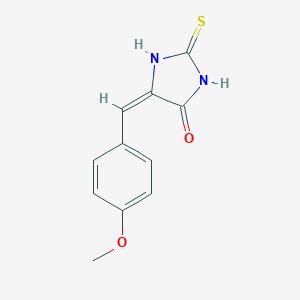
4-丁氧基-N-(4,5-二苯基-1,3-噻唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen atoms . This compound has a molecular formula of C26H24N2O2S .
Molecular Structure Analysis
The molecular structure of “4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .科学研究应用
医药研究
该化合物由于其结构与其他已知具有治疗作用的噻唑衍生物相似,因此在开发新药物方面显示出前景。 噻唑是具有镇痛和抗炎特性的药物中不可或缺的一部分 . 该化合物独特的结构可能导致合成针对这些领域的全新药物。
工业应用
噻唑化合物用于各种工业应用,包括染料的合成、橡胶的硫化促进剂以及作为腐蚀抑制剂。 可以探索该化合物用于类似用途,有助于开发新材料或工艺 .
生物技术研究
在生物技术领域,噻唑衍生物通常因其在酶抑制中的作用而受到研究,这对于了解疾病机制或开发新的生物催化剂至关重要。 该化合物可能是此类研究的候选者,有可能在生物技术应用方面取得突破 .
材料科学
该化合物在材料科学中的潜力在于其分子结构,该结构可以被整合到聚合物或涂层中以赋予特定特性,例如提高耐用性或耐化学性。 研究可以探索其整合到新型复合材料中或作为功能添加剂 .
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in changes at the molecular and cellular levels .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
生化分析
Biochemical Properties
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases, by binding to their active sites. This binding can lead to the modulation of enzyme activity, affecting downstream biochemical processes. Additionally, 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can interact with proteins involved in cell signaling pathways, potentially altering signal transduction and cellular responses .
Cellular Effects
The effects of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound may inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range can lead to diminished or harmful effects .
Metabolic Pathways
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This modulation can affect overall cellular metabolism, influencing processes such as energy production, biosynthesis, and detoxification .
Transport and Distribution
Within cells and tissues, 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide within tissues can also influence its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence metabolic processes. The precise localization of 4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide can determine its specific biological effects and interactions with other biomolecules .
属性
IUPAC Name |
4-butoxy-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2S/c1-2-3-18-30-22-16-14-21(15-17-22)25(29)28-26-27-23(19-10-6-4-7-11-19)24(31-26)20-12-8-5-9-13-20/h4-17H,2-3,18H2,1H3,(H,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRFZAVRCLDMMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(3,4-dimethoxyphenyl)ethyl]carbamodithioate](/img/structure/B420701.png)
![N-CYCLOHEXYL-N-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE](/img/structure/B420702.png)


![Ethyl 3,5,6-trichloro-4-{[2,3,5-trichloro-6-(ethoxycarbonyl)-4-pyridinyl]diazenyl}-2-pyridinecarboxylate](/img/structure/B420715.png)
![3-(3-{[(2,4-ditert-pentylphenoxy)acetyl]amino}phenyl)-3-oxo-N-(4-phenoxyphenyl)propanamide](/img/structure/B420721.png)

![(5E)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B420731.png)
![Methyl 2-[[2-(2-nitrophenyl)acetyl]amino]benzoate](/img/structure/B420732.png)



![{2-[(3-Bromobenzylidene)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B420736.png)
![{5-Chloro-2-[(4-methoxybenzylidene)amino]phenyl}(phenyl)methanone](/img/structure/B420737.png)
